3-(3-nitrophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide
Overview
Description
3-(3-nitrophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-(3-nitrophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, and cycloaddition reactions. These methods often involve the use of nitrogen-based 1,3-dipoles and alkenyl dipolarophiles . Industrial production methods may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-nitrophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-nitrophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, and antiviral activities.
Industry: Used in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(3-nitrophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide include other pyrrolopyrazine derivatives such as:
- 5H-pyrrolo[2,3-b]pyrazine
- 6H-pyrrolo[3,4-b]pyrazine
These compounds share similar structural features but may exhibit different biological activities and mechanisms of action . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
IUPAC Name |
3-(3-nitrophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-14-8-13(15(18)12-6-2-5-11(12)14)9-3-1-4-10(7-9)16(19)20/h1,3-4,7-8H,2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWBEBIWMSCVHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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